F-1394
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Overview
Description
F-1394 is a chemical compound known for its role as an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT). This enzyme is crucial in the formation of cholesterol esters from cholesterol and fatty acyl-CoA, which are stored in lipid droplets within cells. By inhibiting ACAT, this compound helps prevent the formation of atherosclerosis and accelerates its regression without affecting serum cholesterol levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of F-1394 involves the esterification of the acetonide of pantothenic acid with (1S,2S)-2-[3-(2,2-dimethylpropyl)-3-nonylureido]-cyclohexanol. This reaction can be carried out using dimethylaminopyridine (DMAP) and tosyl chloride in ethyl acetate or DMAP and dicyclohexylcarbodiimide (DCC) in refluxing toluene .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The starting materials, such as pantothenic acid calcium salt and 2,2-dimethoxypropane, are prepared through cyclization and condensation reactions .
Chemical Reactions Analysis
Types of Reactions
F-1394 primarily undergoes substitution reactions due to its functional groups. It can react with various nucleophiles and electrophiles under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines and alcohols.
Electrophiles: Electrophiles such as tosyl chloride and dicyclohexylcarbodiimide are used in the synthesis of this compound.
Conditions: Reactions are typically carried out in organic solvents like ethyl acetate and toluene, often under reflux conditions.
Major Products
The major product of these reactions is this compound itself, which is formed through the esterification and condensation reactions mentioned above.
Scientific Research Applications
F-1394 has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool to study the inhibition of ACAT and its effects on cholesterol metabolism.
Biology: Helps in understanding the role of cholesterol esters in cellular processes and diseases.
Medicine: Investigated for its potential therapeutic effects in preventing and treating atherosclerosis by reducing foam cell formation and neointimal thickening
Industry: Utilized in the development of new drugs targeting cholesterol metabolism and cardiovascular diseases
Mechanism of Action
F-1394 exerts its effects by selectively inhibiting the enzyme acyl-CoA:cholesterol acyltransferase (ACAT). This inhibition prevents the formation of cholesterol esters, which are stored in lipid droplets within cells. By reducing the accumulation of these esters, this compound helps prevent the formation of foam cells and the progression of atherosclerosis .
Comparison with Similar Compounds
F-1394 is unique among ACAT inhibitors due to its potent and selective inhibition of the enzyme. Similar compounds include:
Avasimibe: Another ACAT inhibitor with similar effects on cholesterol metabolism.
CI-1011: Known for its role in reducing cholesterol absorption and atherosclerosis.
Pactimibe: An ACAT inhibitor studied for its effects on lipid metabolism and cardiovascular diseases
This compound stands out due to its ability to prevent atherosclerosis without affecting serum cholesterol levels, making it a promising candidate for therapeutic applications .
Properties
CAS No. |
162490-89-3 |
---|---|
Molecular Formula |
C33H61N3O6 |
Molecular Weight |
595.9 g/mol |
IUPAC Name |
[(1S,2S)-2-[[2,2-dimethylpropyl(nonyl)carbamoyl]amino]cyclohexyl] 3-[[(4R)-2,2,5,5-tetramethyl-1,3-dioxane-4-carbonyl]amino]propanoate |
InChI |
InChI=1S/C33H61N3O6/c1-9-10-11-12-13-14-17-22-36(23-31(2,3)4)30(39)35-25-18-15-16-19-26(25)41-27(37)20-21-34-29(38)28-32(5,6)24-40-33(7,8)42-28/h25-26,28H,9-24H2,1-8H3,(H,34,38)(H,35,39)/t25-,26-,28-/m0/s1 |
InChI Key |
NWLFOBZKYXKBOF-NSVAZKTRSA-N |
Isomeric SMILES |
CCCCCCCCCN(CC(C)(C)C)C(=O)N[C@H]1CCCC[C@@H]1OC(=O)CCNC(=O)[C@H]2C(COC(O2)(C)C)(C)C |
SMILES |
CCCCCCCCCN(CC(C)(C)C)C(=O)NC1CCCCC1OC(=O)CCNC(=O)C2C(COC(O2)(C)C)(C)C |
Canonical SMILES |
CCCCCCCCCN(CC(C)(C)C)C(=O)NC1CCCCC1OC(=O)CCNC(=O)C2C(COC(O2)(C)C)(C)C |
162490-89-3 | |
Synonyms |
(1s,2s)-2-(3-(2,2-dimethylpropyl)-3-nonylureido)aminocyclohexane-1-yl-3-(N-(2,2,5,5-tetramethyl-1,3-dioxane-4-carbonyl)amino)propionate F 1394 F-1394 |
Origin of Product |
United States |
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